![molecular formula C15H13N5O2 B2793892 (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2034356-06-2](/img/structure/B2793892.png)
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone" is a sophisticated organic compound featuring a unique combination of functional groups including an isoxazoline ring, a pyridine derivative, and a triazole moiety. These functionalities enable diverse chemical behaviors, making it a versatile molecule in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The preparation of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically starts with the formation of the isoxazole ring through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Formation of the Pyridinyl Group: : This involves a series of nucleophilic substitutions and ring closures under basic or acidic conditions.
Attachment of the Triazole Ring: : The triazole moiety is introduced via Huisgen 1,3-dipolar cycloaddition of azides with terminal alkynes.
Industrial Production Methods
On an industrial scale, the synthesis often employs continuous flow reactors to enhance reaction efficiency and product yield. Catalysis plays a pivotal role in these processes, with various metals like copper (I) or ruthenium serving as catalysts in the cycloaddition steps.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the methanone group, transforming it into carboxylic acids or aldehydes.
Reduction: : Hydrogenation reactions can reduce the triazole ring or other nitrogen-containing functionalities.
Substitution: : Nucleophilic substitution can occur at the pyridine and isoxazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminium hydride (LiAlH4) for reductive amination.
Substitution: : Alkyl halides or sulfonates in the presence of strong bases like sodium hydride (NaH).
Major Products Formed
Oxidation: : Various carboxylic acids and aldehydes.
Reduction: : Amine derivatives.
Substitution: : Alkylated and arylated derivatives of the original compound.
科学研究应用
In Chemistry
This compound serves as a starting material for synthesizing complex organic molecules, crucial in developing novel catalysts and studying reaction mechanisms.
In Biology
It is frequently used as a biochemical probe to investigate enzyme activities and protein-ligand interactions, owing to its versatile structure.
In Medicine
Potential applications in drug design, particularly targeting neurodegenerative diseases and cancers. Its various functional groups provide binding affinity to a broad range of biological targets.
In Industry
Utilized in the development of advanced materials such as polymers and agrochemicals. Its reactive sites allow for further functionalization, making it a key intermediate.
作用机制
The mechanism by which (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone exerts its effects varies depending on its application. In medicinal chemistry, the compound typically acts by binding to specific enzymes or receptors, altering their activity. This can involve:
Molecular Targets: : Often targets kinases, proteases, and G-protein-coupled receptors.
Pathways Involved: : Influences signaling pathways like MAPK/ERK, PI3K/Akt, and apoptosis pathways.
相似化合物的比较
Similar Compounds
(6,7-dihydroisoxazolo[4,5-c]pyridine-5-carboxamide): : Similar backbone with a different functional group at the 5-position.
(2-phenyl-2H-1,2,3-triazol-4-yl)methyl ketone: : Lacks the isoxazole and pyridine components but shares the triazole moiety.
Highlighting Its Uniqueness
The integration of isoxazole, pyridine, and triazole units in one molecule imparts unique electronic and steric properties, enhancing its reactivity and binding affinity compared to simpler analogs.
This versatility makes (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone a valuable compound in diverse fields such as synthetic chemistry, medicinal research, and industrial applications.
属性
IUPAC Name |
6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-15(19-7-6-14-11(10-19)8-17-22-14)13-9-16-20(18-13)12-4-2-1-3-5-12/h1-5,8-9H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNMUNXPMHKZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl]pyridine-3-carboxamide](/img/structure/B2793809.png)
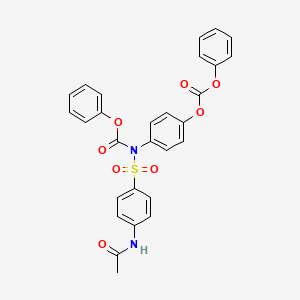
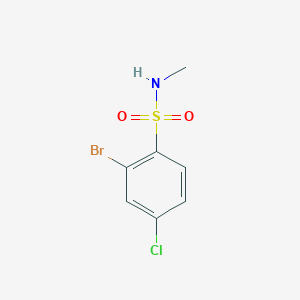
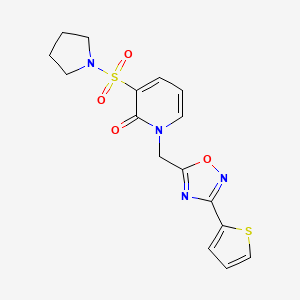
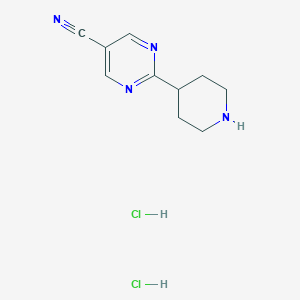
![ethyl 1-(2-chlorophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2793815.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2793816.png)
![4-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide](/img/structure/B2793818.png)
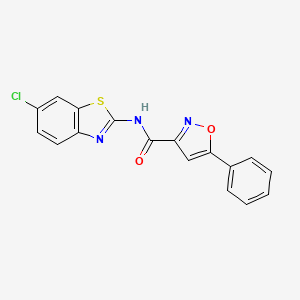
![5-Methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2793821.png)
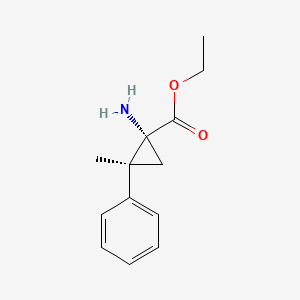
![2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2793828.png)
![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2793831.png)

